BenchChemオンラインストアへようこそ!

N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibition Imidazo[1,2-b]pyridazine Haspin/VEGFR2

N-(3,5-Dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640934-23-0) is a high-purity, custom-synthesized heterocyclic building block for kinase-focused libraries. The 3,5-dimethoxyphenyl motif and 2-methyl substituent enable systematic exploration of the Haspin ATP-binding site periphery, building on published co-crystal structures (PDB 7AVQ). This compound fills a critical substitution-pattern gap in existing SAR, offering distinct selectivity profiling potential over mono-methoxy or halogen analogs. Ideal for groups developing mitosis-specific probe panels.

Molecular Formula C16H16N4O3
Molecular Weight 312.32 g/mol
CAS No. 2640934-23-0
Cat. No. B6467588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2640934-23-0
Molecular FormulaC16H16N4O3
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C16H16N4O3/c1-10-9-20-15(17-10)5-4-14(19-20)16(21)18-11-6-12(22-2)8-13(7-11)23-3/h4-9H,1-3H3,(H,18,21)
InChIKeyBJRYFZIUBWBLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide: Core Scaffold, Physicochemical Identity, and Kinase-Targeted Research Provenance


N-(3,5-Dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640934-23-0; molecular formula C₁₆H₁₆N₄O₃; molecular weight 312.32 g/mol) is a fully synthetic heterocyclic small molecule belonging to the imidazo[1,2‑b]pyridazine‑6‑carboxamide class. The imidazo[1,2‑b]pyridazine core has been validated as a kinase‑oriented scaffold across multiple chemotypes, including VEGFR2 inhibitors, Haspin inhibitors (e.g., the CHR‑6494 series), and AKT allosteric modulators [REFS‑1][REFS‑2]. This particular derivative combines a 2‑methyl substituent with an N‑(3,5‑dimethoxyphenyl) carboxamide side chain, a substitution pattern that appears in kinase inhibitor design but for which published, compound‑specific quantitative profiling data remain absent from the open scientific and patent literature as of the current search date [REFS‑3].

Why N-(3,5-Dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Casually Replaced by an In‑Class Analog


Within the imidazo[1,2‑b]pyridazine‑6‑carboxamide family, seemingly minor peripheral modifications produce large shifts in kinase‑selectivity profiles. Published structure–activity relationship (SAR) campaigns demonstrate that altering the N‑aryl substituent alone can toggle a compound’s primary target between VEGFR2, Haspin, or AKT1/2, while also modulating anti‑proliferative potency by more than two orders of magnitude [REFS‑1][REFS‑2]. The specific 3,5‑dimethoxy substitution pattern is documented in other kinase inhibitor chemotypes as a pharmacophoric element influencing both biochemical potency and mutant‑kinase selectivity [REFS‑3]. Consequently, treating N‑(3,5‑dimethoxyphenyl)‑2‑methylimidazo[1,2‑b]pyridazine‑6‑carboxamide as interchangeable with another N‑aryl‑2‑methyl congener is scientifically unjustified; any substitution must be accompanied by confirmatory biochemical and cellular profiling that replicates the exact side‑chain topology.

Quantitative Differentiation Evidence for N-(3,5-Dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide


Kinase Scaffold Validation: Imidazo[1,2-b]pyridazine Core Demonstrates Single- to Double-Digit Nanomolar Potency Against Multiple Oncology Targets

The imidazo[1,2‑b]pyridazine scaffold to which the target compound belongs has been validated across independent kinase programs. In a 2020 Haspin inhibitor study, optimized disubstituted derivatives achieved Haspin IC₅₀ values of 6–100 nM, while a separate VEGFR2 program reported a 2‑acylamino‑6‑phenoxy derivative (TAK‑593) with a VEGFR2 IC₅₀ of 0.95 nM [REFS‑1][REFS‑2]. The target compound’s 3,5‑dimethoxyphenyl carboxamide side chain is a pharmacophoric motif found in a BTK inhibitor series where the analogous N‑(3,5‑dimethoxyphenyl)‑quinazolin‑4‑amine achieved biochemical potency against the C481S resistance mutant, demonstrating the substituent’s contribution to mutant‑kinase engagement [REFS‑3].

Kinase inhibition Imidazo[1,2-b]pyridazine Haspin/VEGFR2

Selectivity Over Anti‑Mitotic CDK1/CyclinB: A Class‑Defining Feature of Optimized Imidazo[1,2‑b]pyridazine Haspin Inhibitors

A key differentiator for the imidazo[1,2‑b]pyridazine Haspin inhibitor class is the demonstrated ability to potently inhibit Haspin without blocking the G2/M cell‑cycle transition, a liability associated with CDK1/CyclinB inhibition. In the 2020 Elie et al. study, lead compounds from this series were confirmed not to arrest cells in G2/M, distinguishing them from earlier Haspin inhibitors such as CHR‑6494 that exhibit CDK1/CyclinB cross‑reactivity [REFS‑1]. While this evidence derives from optimized analogues with different N‑aryl groups, the imidazo[1,2‑b]pyridazine‑6‑carboxamide core architecture is the structural element that enables this selectivity profile.

Kinase selectivity CDK1/CyclinB counter‑screen G2/M checkpoint

3D Spheroid Anti‑Proliferative Activity: A Translational‑Relevant Endpoint Validated for the Scaffold Class

The disubstituted imidazo[1,2‑b]pyridazine class has been evaluated in 3D spheroid models, which are more predictive of in vivo tumor penetration and response than conventional 2D monolayer cultures. Lead compounds from the Elie et al. series demonstrated anti‑proliferative activity against U‑2 OS osteosarcoma spheroids and significantly inhibited cell migration, establishing translational relevance beyond simple biochemical potency [REFS‑1]. No compound‑specific spheroid data exist for CAS 2640934‑23‑0, but the core scaffold has demonstrated permeability and activity in this physiologically relevant format.

3D spheroid culture Anti‑proliferative Osteosarcoma

Structural Biology: Co‑Crystal Structures of Imidazo[1,2‑b]pyridazine Inhibitors Bound to Haspin Provide a Rational Design Template

Crystal structures of disubstituted imidazo[1,2‑b]pyridazine inhibitors in complex with the Haspin kinase domain have been solved and deposited in the PDB (e.g., PDB 7AVQ for compound 12) [REFS‑1][REFS‑2]. These structures reveal the binding mode of the imidazo[1,2‑b]pyridazine core within the ATP‑binding site, including key hinge‑region hydrogen bonds. The N‑aryl carboxamide projects toward a solvent‑exposed region where the 3,5‑dimethoxy substitution pattern of CAS 2640934‑23‑0 could engage additional peripheral pocket contacts. This structural information, while derived from analogues with different N‑aryl groups, provides a direct template for modeling the target compound’s binding pose.

X‑ray crystallography Haspin kinase Structure‑based drug design

Important Caveat: Absence of Compound‑Specific Quantitative Profiling Data for CAS 2640934‑23‑0

A thorough search of the primary literature, patent databases (including WIPO, USPTO, EPO, and Google Patents), and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) as of April 2026 did not identify any publication or patent containing quantitative biochemical IC₅₀, cellular EC₅₀, selectivity‑panel, ADME, or in vivo efficacy data for the exact compound N‑(3,5‑dimethoxyphenyl)‑2‑methylimidazo[1,2‑b]pyridazine‑6‑carboxamide [REFS‑1][REFS‑2]. All differentiation claims presented in this guide are therefore class‑level inferences drawn from closely related imidazo[1,2‑b]pyridazine‑6‑carboxamide congeners. Procurement decisions predicated on specific potency, selectivity, or ADME expectations must be accompanied by de novo experimental profiling of this exact compound.

Data gap Procurement risk Empirical validation

Focused Application Scenarios for N-(3,5-Dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Based on Scaffold Evidence


Focused Kinase Inhibitor Library Design for Mitotic Kinase (Haspin) Probe Discovery

The imidazo[1,2‑b]pyridazine scaffold is among the most thoroughly characterized chemotypes for Haspin inhibition, with co‑crystal structures, cellular target‑engagement assays (H3T3ph), and 3D spheroid anti‑proliferative data already established [REFS‑1][REFS‑2]. CAS 2640934‑23‑0, with its 2‑methyl and N‑(3,5‑dimethoxyphenyl) substitution, represents a logical building block for libraries targeting the Haspin ATP‑binding site periphery, where the 3,5‑dimethoxy motif may engage the ribose pocket or solvent‑front residues as observed in other kinase‑inhibitor co‑crystal systems [REFS‑3].

Structure–Activity Relationship (SAR) Expansion of N‑Aryl Imidazo[1,2‑b]pyridazine‑6‑carboxamides

Published SAR tables for disubstituted imidazo[1,2‑b]pyridazines demonstrate that N‑aryl modulation is the primary driver of potency and selectivity differentiation [REFS‑1]. CAS 2640934‑23‑0 fills a specific substitution‑pattern gap (3,5‑dimethoxy) that is not represented among the published Haspin‑optimized leads. Procurement enables the systematic exploration of meta‑dimethoxy electronic and steric effects relative to mono‑methoxy, halogen, or alkyl amide analogues that dominate the existing literature.

Selectivity‑Panel Counter‑Screening for CDK1/CyclinB Avoidance

The class‑defining selectivity feature of the imidazo[1,2‑b]pyridazine Haspin inhibitors is their ability to spare CDK1/CyclinB, as confirmed by G2/M cell‑cycle analysis [REFS‑1]. Any new derivative, including CAS 2640934‑23‑0, should be profiled in a CDK1/CyclinB biochemical assay and a G2/M flow‑cytometry assay to confirm that the 3,5‑dimethoxyphenyl substitution preserves this critical selectivity window. This makes the compound suitable for procurement by groups building mitosis‑specific probe panels.

Computational Chemistry and Docking Model Validation Using Existing Co‑Crystal Templates

The availability of high‑resolution co‑crystal structures (PDB 7AVQ) provides an immediate template for docking and molecular dynamics simulations of CAS 2640934‑23‑0 [REFS‑2]. Procurement of the physical compound enables experimental validation of computational binding‑pose predictions (e.g., via thermal shift assay or ITC), closing the design‑test cycle for structure‑based optimization programs targeting Haspin or related kinases.

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.